N-(2-Cyanoethyl)-DL-alanine N-(2-Cyanoethyl)-DL-alanine
Brand Name: Vulcanchem
CAS No.: 63905-32-8
VCID: VC2442392
InChI: InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
SMILES: CC(C(=O)O)NCCC#N
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

N-(2-Cyanoethyl)-DL-alanine

CAS No.: 63905-32-8

Cat. No.: VC2442392

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Cyanoethyl)-DL-alanine - 63905-32-8

Specification

CAS No. 63905-32-8
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name 2-(2-cyanoethylamino)propanoic acid
Standard InChI InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
Standard InChI Key NGTORYSYDRDVFM-UHFFFAOYSA-N
SMILES CC(C(=O)O)NCCC#N
Canonical SMILES CC(C(=O)O)NCCC#N

Introduction

N-(2-Cyanoethyl)-DL-alanine is a synthetic amino acid derivative characterized by the attachment of a cyanoethyl group (-CH2-CH2-C≡N) to the nitrogen atom of alanine. This compound is classified as a cyanoethylated amino acid, which distinguishes it from standard amino acids due to its unique structural and chemical properties. It has garnered attention in various fields, including synthetic chemistry, biochemistry, and pharmaceutical research, owing to its reactivity and potential applications.

Synthesis of N-(2-Cyanoethyl)-DL-alanine

The compound is synthesized through a nucleophilic addition reaction between alanine and acrylonitrile under basic conditions. The reaction involves the amino group of alanine attacking the carbon-carbon double bond of acrylonitrile.

Reaction Process:

  • Reactants: Alanine and acrylonitrile.

  • Catalysts: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Conditions:

    • Basic medium.

    • Controlled temperature to prevent side reactions.

  • Purification:

    • Crystallization or chromatography to isolate the product.

Reaction Mechanism:

Alanine+AcrylonitrileBaseN-(2-Cyanoethyl)-DL-alanine\text{Alanine} + \text{Acrylonitrile} \xrightarrow{\text{Base}} \text{N-(2-Cyanoethyl)-DL-alanine}

This process can be scaled up using continuous flow reactors in industrial settings, which improve yield and efficiency by maintaining consistent reaction conditions.

Synthetic Chemistry

The compound's reactivity makes it a versatile intermediate in the synthesis of more complex molecules. Its derivatives are used in pharmaceuticals, agrochemicals, and materials science.

Biochemistry

Due to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions, N-(2-Cyanoethyl)-DL-alanine is valuable for studying enzyme-substrate interactions and metabolic pathways.

Pharmaceutical Research

The compound's cyano group provides a scaffold for designing drugs with enhanced binding affinities to specific biological targets.

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